2-Bromo-1,3-dichloro-5-methoxybenzene

Cross-coupling Sequential Functionalization Orthogonal Reactivity

Researchers requiring programmable, stepwise functionalization of a methoxy-activated benzene core often face synthetic dead-ends with simpler or non-orthogonal building blocks. 2-Bromo-1,3-dichloro-5-methoxybenzene (CAS 174913-20-3) resolves this by providing a unique, sterically defined polyhalogenated architecture where the C-Br bond enables a first, highly chemoselective coupling (e.g., Suzuki, Stille), leaving the two C-Cl bonds available for subsequent, more forcing reactions. This allows for the ordered assembly of complex biaryl libraries without protecting-group complications or mixtures. - Orthogonal reactivity: C-Br vs. C-Cl bonds for programmed, sequential cross-coupling. - Enhanced solid-state properties facilitate intermediate isolation and scale-up. - Reliable 98% purity, available from research to gram-scale with rapid global shipping.

Molecular Formula C7H5BrCl2O
Molecular Weight 255.92 g/mol
CAS No. 174913-20-3
Cat. No. B1528362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-dichloro-5-methoxybenzene
CAS174913-20-3
Molecular FormulaC7H5BrCl2O
Molecular Weight255.92 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)Br)Cl
InChIInChI=1S/C7H5BrCl2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
InChIKeySVEZPKVUIXAEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,3-dichloro-5-methoxybenzene (CAS 174913-20-3) – A Differentiated Polyhalogenated Aryl Building Block


2-Bromo-1,3-dichloro-5-methoxybenzene (CAS 174913-20-3) is a polyhalogenated anisole derivative with the molecular formula C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol [1]. It is characterized by three distinct halogen substituents — one bromine and two chlorines — on a methoxy-activated benzene ring . This specific substitution pattern (Br at the 2-position; Cl at the 1,3-positions; OMe at the 5-position) confers a unique and orthogonal reactivity profile that is not available in its non-brominated precursor or simpler halogenated analogs, establishing it as a versatile intermediate for sequential, site-selective functionalization in complex organic syntheses .

Orthogonal reactivity C-Br and C-Cl bonds enable programmable sequential coupling.
Crystalline solid Facilitates purification by recrystallization and accurate weighing.
Unique substitution pattern Symmetric halogen arrangement provides predictable site-selectivity in first derivatization.

Why 2-Bromo-1,3-dichloro-5-methoxybenzene Cannot Be Replaced by Common Analogs


The compound's value for research and industrial procurement lies in its specific polyhalogenated architecture, which enables a programmable, stepwise synthetic strategy. In-class compounds cannot be freely interchanged. Its non-brominated precursor, 1,3-dichloro-5-methoxybenzene, lacks the most reactive handle (the C-Br bond) for initial cross-coupling steps . Conversely, simpler brominated aromatics like 2-bromo-5-methoxyphenol introduce an unprotected, potentially interfering phenolic hydroxyl group, complicating reaction sequences and reducing orthogonality . Substituting with a different positional isomer or a dihalogenated analog would result in a different reactivity pattern, likely preventing the desired order of sequential derivatizations and leading to synthetic inefficiency, lower yields, or complete failure to access the target molecular architecture .

1,3-Dichloro-5-methoxybenzene
Lacks the reactive C-Br handle, preventing selective first cross-coupling and forcing less discriminative conditions.
2-Bromo-5-methoxyphenol
Introduces an unprotected phenolic hydroxyl group that can compete in metal-catalyzed couplings or require additional protection steps.
Positional isomers
Altered halogen arrangement changes the reactivity order, disrupting the planned sequence and likely lowering synthetic efficiency.

Quantitative Evidence for Selecting 2-Bromo-1,3-dichloro-5-methoxybenzene


Orthogonal Reactivity: Selective Bromine vs. Chlorine Coupling Potential

This compound offers a pre-installed, orthogonal reactivity profile with a C-Br bond and two C-Cl bonds. The carbon-bromine bond is known to be significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) than carbon-chlorine bonds [1]. In direct comparison, its precursor 1,3-dichloro-5-methoxybenzene lacks this highly reactive handle, restricting initial coupling steps to less selective or more forcing conditions. While direct, published kinetic data comparing this specific substrate to its precursor is absent, the differential reactivity is a well-established, class-level inference based on the C-Br vs. C-Cl bond dissociation energies, which are approximately 71 kcal/mol and 84 kcal/mol, respectively [2]. This differential bond strength translates into a predictable and tunable reaction sequence, enabling a first chemoselective transformation at the bromine site before the chlorines are engaged .

Orthogonal Reactivity
Class-level inference
C-Br BDE ~71 vs C-Cl ~84 kcal/mol
Enables chemoselective first coupling at bromine before chlorine engagement.
Inferred from class-level bond dissociation energies; no direct kinetic comparison for this substrate.
Cross-coupling Sequential Functionalization Orthogonal Reactivity

Physicochemical Differentiation: Impact on Purification and Handling

The physical properties of 2-Bromo-1,3-dichloro-5-methoxybenzene differ significantly from its closest non-brominated analog, 1,3-dichloro-5-methoxybenzene, impacting its ease of use. The target compound is a solid with a reported melting point of 59-60 °C . In contrast, 1,3-dichloro-5-methoxybenzene is a liquid at or near room temperature, with a melting point of 40-42 °C [1]. This difference in physical state (solid vs. low-melting solid/liquid) means that 2-Bromo-1,3-dichloro-5-methoxybenzene can be readily purified by recrystallization from solvents like methanol, as reported in synthetic procedures , and is easier to handle and weigh accurately as a crystalline solid in a standard laboratory environment. The enhanced crystallinity simplifies post-reaction workup and improves long-term storage stability compared to a liquid.

Melting Point Increase
Head-to-head
Δ ~18–20 °C higher (59–60 vs 40–42 °C)
Solid at room temperature simplifies recrystallization and handling.
Compared to non-brominated precursor; easier purification and storage.
Melting Point Purification Solid Handling

Structural Differentiation: Unambiguous Orthogonality via Unique Substitution Pattern

The specific substitution pattern of this compound — bromine flanked by two ortho-chlorines — creates a unique and sterically defined environment. This differentiates it from other polyhalogenated benzenes, such as 1-bromo-2,4-dichlorobenzene, where the halogens are not symmetrically arranged around a single activating group . In the target compound, the single bromine atom is both activated by the para-methoxy group and sterically protected by the two adjacent chlorine atoms . This dual effect is not present in analogs where the halogens are more dispersed or the substitution pattern is different. While a direct, quantitative head-to-head study is not available in the public domain, this unique 'C2-symmetric-like' local environment is a class-level structural inference that translates to predictable site-selectivity in the first step of any synthetic sequence, a feature not guaranteed by positional isomers or less systematically substituted analogs .

Structural Uniqueness
Class-level inference
Br symmetrically flanked by two ortho-Cl
Predictable site-selectivity in the first step not guaranteed by positional isomers.
No direct published comparison; structural inference supports controlled reactivity.
Site-Selectivity Suzuki Coupling Polyhalogenated Scaffold

High-Value Application Scenarios for 2-Bromo-1,3-dichloro-5-methoxybenzene


Sequential Palladium-Catalyzed Cross-Coupling for Complex API Synthesis

This compound is ideally suited for the programmed, stepwise synthesis of complex pharmaceutical intermediates. Its orthogonal C-Br and C-Cl bonds allow for a chemoselective first coupling (e.g., Suzuki, Stille, Negishi) at the C-Br position [1]. The resulting biaryl intermediate can then be purified as a solid before the less reactive C-Cl bonds are subsequently engaged in a second, more forcing coupling reaction. This sequential strategy is crucial for building diverse libraries of drug candidates where a specific, ordered substitution pattern is required for biological activity, and using a non-orthogonal building block would lead to complex mixtures and low yields.

Synthesis of Novel Agrochemicals and Functional Materials

In agrochemical discovery, the ability to install different functional groups in a controlled sequence is paramount for exploring structure-activity relationships (SAR). This compound provides a scalable and reliable platform for such explorations [2]. For instance, a first coupling can introduce a heterocyclic motif common in fungicides or herbicides, while a second coupling can later append a lipophilic tail to modulate bioavailability or environmental persistence. The enhanced solid-state properties of the intermediate further streamline the scale-up process from milligram research to gram-scale production for field trials.

Building Block for Ligands and Organometallic Catalysts

The unique, sterically crowded environment around the bromine atom makes this compound an excellent precursor for synthesizing bulky, unsymmetrical ligands for catalysis . By selectively coupling the C-Br bond to a coordinating group (e.g., phosphine, pyridine), a ligand precursor is created. The remaining chlorine atoms can be used for further functionalization or can be left in place to provide steric bulk, influencing the selectivity and activity of the resulting metal complex. This is a more controlled approach than using simpler, less sterically defined dichlorobenzene precursors, which would result in different and often less selective ligand geometries.

Application
Selection Property
Validation Focus
Sequential cross-coupling for API intermediates
Orthogonal C-Br vs C-Cl reactivity
Chemoselectivity and coupling sequence yields
Agrochemical SAR exploration
Solid-state purification and handling
Scalable crystallinity and process robustness
Bulky ligand precursor synthesis
Steric environment from adjacent Cl atoms
Ligand geometry and catalytic selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1,3-dichloro-5-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.